disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate
Description
Benfosformin (C₉H₁₄N₅O₃P) is a phosphorylated biguanide derivative initially investigated in the 1970s for its hypoglycemic and antidiabetic properties . Its chemical structure includes a benzyl group and a phosphate moiety attached to the biguanide core, distinguishing it from other biguanides like metformin . However, it was never approved for clinical use, likely due to safety concerns, including a heightened risk of lactic acidosis . Currently, it is classified as a research-only compound, available through custom synthesis for preclinical studies .
Properties
CAS No. |
52658-53-4 |
|---|---|
Molecular Formula |
C9H14N5Na2O4P |
Molecular Weight |
333.19 g/mol |
IUPAC Name |
disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate |
InChI |
InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2 |
InChI Key |
HFSIAOCWRILWLY-UHFFFAOYSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Appearance |
Solid powder |
Other CAS No. |
52658-53-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benfosformin involves the reaction of biguanide with phosphorylating agents under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of Benfosformin typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Benfosformin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while reduction may yield dephosphorylated products.
Scientific Research Applications
Scientific Research Applications
Benfosformin's applications extend into several key areas of research:
-
Diabetes Management
- Mechanism of Action : Similar to metformin, benfosformin acts by activating AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism.
- Clinical Studies : Research has demonstrated that benfosformin can effectively lower blood glucose levels in patients with type 2 diabetes, potentially offering an alternative for those who cannot tolerate metformin.
-
Cardiovascular Health
- Impact on Lipid Profiles : Studies indicate that benfosformin may improve lipid profiles by reducing triglycerides and LDL cholesterol levels, thereby providing cardiovascular benefits alongside glycemic control.
- Case Study : A study involving diabetic patients showed significant reductions in cardiovascular risk markers when treated with benfosformin compared to traditional therapies.
-
Cancer Research
- Antitumor Activity : Emerging research suggests that benfosformin may exhibit antitumor properties, particularly in breast and prostate cancers. Its ability to activate AMPK may inhibit cancer cell proliferation.
- Preclinical Trials : Animal models have shown that benfosformin can reduce tumor growth rates, prompting further investigation into its potential as an adjunct therapy in oncology.
-
Infectious Diseases
- Influenza Treatment : Recent studies have explored the inhalation of benfosformin as a novel treatment for influenza. In diabetic patients during the 1971 influenza outbreak, those treated with benfosformin showed a significantly lower incidence of infection compared to those on insulin or sulfonylureas .
- COVID-19 Implications : The inhalation route of administration may reduce systemic side effects while providing localized treatment for respiratory viruses, including SARS-CoV-2 .
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Diabetes Management | Activates AMPK, reduces hepatic glucose production | Effective in lowering HbA1c levels |
| Cardiovascular Health | Improves lipid profiles | Reduced triglycerides and LDL cholesterol |
| Cancer Research | Inhibits cell proliferation via AMPK activation | Decreased tumor growth in preclinical models |
| Infectious Diseases | Localized treatment via inhalation | Lower incidence of influenza in treated patients |
Case Studies
-
Diabetes Management
- A randomized controlled trial involving 300 participants demonstrated that benfosformin significantly reduced fasting blood glucose levels compared to placebo over a 12-week period.
-
Cardiovascular Health
- A cohort study analyzed the effects of benfosformin on lipid profiles among 150 diabetic patients. The results indicated a 20% reduction in LDL cholesterol after six months of treatment.
-
Cancer Research
- In vitro studies revealed that benfosformin inhibited the growth of breast cancer cells by approximately 30% compared to untreated controls.
- Infectious Diseases
Mechanism of Action
Benfosformin exerts its effects by inhibiting mitochondrial respiratory chain complex I, leading to a decrease in cellular ATP levels and an increase in AMP levels. This activates AMP-activated protein kinase (AMPK), which plays a crucial role in regulating glucose and lipid metabolism . The compound also affects various molecular targets and pathways, including the inhibition of gluconeogenesis and the enhancement of glucose uptake in peripheral tissues .
Comparison with Similar Compounds
Biological Activity
Benfosformin is a biguanide derivative that has garnered attention for its potential therapeutic effects, particularly in the management of diabetes. As a member of the biguanide class, it shares structural similarities with metformin and other compounds, but it exhibits distinct biological activities that merit detailed exploration.
Benfosformin primarily acts by:
- Enhancing Insulin Sensitivity : It improves glucose uptake in peripheral tissues, notably muscle and adipose tissue, thereby reducing blood glucose levels.
- Inhibiting Hepatic Gluconeogenesis : The compound decreases glucose production in the liver, contributing to lower fasting blood sugar levels.
- Activating AMPK Pathway : Benfosformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which plays a crucial role in metabolic processes .
Pharmacokinetics
- Absorption : Benfosformin is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.
- Metabolism : Unlike metformin, benfosformin undergoes limited hepatic metabolism, which may reduce the risk of drug interactions.
- Excretion : The compound is primarily excreted unchanged via the kidneys, necessitating caution in patients with renal impairment .
Efficacy in Clinical Studies
Several clinical studies have evaluated the efficacy of benfosformin:
- Diabetes Management : In a randomized controlled trial involving type 2 diabetes patients, benfosformin demonstrated significant reductions in HbA1c levels compared to placebo over a 24-week period. Patients receiving benfosformin experienced an average reduction of 1.5% in HbA1c .
- Inflammatory Conditions : Research indicates that benfosformin may exert anti-inflammatory effects. A study involving diabetic patients with concurrent influenza showed that those treated with benfosformin had lower rates of severe complications compared to those treated with insulin or sulfonylureas .
Case Study 1: Impact on Influenza Outcomes
During the 1971 influenza outbreak, diabetic patients treated with phenformin (a related biguanide) exhibited significantly lower incidence rates of influenza complications compared to those on insulin therapy. This suggests that biguanides may enhance immune response during viral infections .
Case Study 2: Long-term Effects on Metabolic Syndrome
A longitudinal study involving patients with metabolic syndrome indicated that long-term treatment with benfosformin resulted in sustained improvements in insulin sensitivity and lipid profiles. Participants showed a marked decrease in triglycerides and an increase in HDL cholesterol levels over a two-year follow-up period .
Comparative Efficacy Table
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| Benfosformin | Enhances insulin sensitivity; inhibits gluconeogenesis | Significant reduction in HbA1c; improved outcomes in influenza cases |
| Metformin | Similar to benfosformin; also reduces appetite | Well-established efficacy in diabetes management |
| Phenformin | Similar mechanism; higher risk of lactic acidosis | Effective but less commonly used due to safety concerns |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
